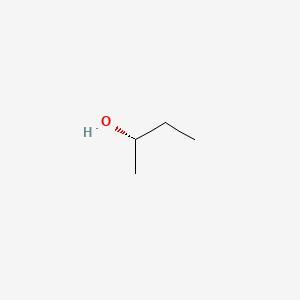

(S)-(+)-2-butanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTANRVKWQNVYAZ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

74.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4221-99-2 | |

| Record name | (+)-2-Butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4221-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004221992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-butan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTANOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69KXU5NDTO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of (S)-(+)-2-Butanol from 2-Butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stereoselective synthesis of (S)-(+)-2-butanol, a valuable chiral building block in the pharmaceutical and fine chemical industries. The primary focus is on the conversion of the readily available starting material, 2-butene, into the desired enantiomerically pure alcohol. This document details the core methodologies, presents quantitative data for comparison, and provides experimental protocols for key synthetic transformations.

Introduction

This compound is a chiral secondary alcohol with significant applications in the synthesis of pharmaceuticals and other biologically active molecules. Its esters are also utilized in the fragrance and flavor industries.[1] The stereospecific synthesis of this compound is a critical challenge, as traditional hydration of 2-butene results in a racemic mixture.[2][3][4] This guide explores two primary stereoselective strategies for the synthesis of this compound: asymmetric hydroboration-oxidation of (Z)-2-butene and biocatalytic reduction of 2-butanone, which can be derived from 2-butene.

Asymmetric Hydroboration-Oxidation of (Z)-2-Butene

Asymmetric hydroboration-oxidation is a powerful and well-established method for the enantioselective synthesis of alcohols from alkenes.[5] The reaction proceeds in two steps: the syn-addition of a chiral borane reagent to the alkene, followed by oxidation of the resulting organoborane to the corresponding alcohol with retention of stereochemistry.[6][7] For the synthesis of this compound from (Z)-2-butene, a chiral hydroborating agent derived from (-)-α-pinene is required.

The key to the enantioselectivity of this reaction lies in the use of a chiral hydroborating agent, diisopinocampheylborane (Ipc₂BH), which is prepared from the naturally occurring terpene α-pinene.[6][8] The hydroboration of (Z)-2-butene with diisopinocampheylborane prepared from (-)-α-pinene, followed by oxidation, yields this compound with high enantiomeric excess.[9]

Quantitative Data

| Method | Substrate | Chiral Reagent/Catalyst | Enantiomeric Excess (ee%) | Yield (%) | Reference |

| Asymmetric Hydroboration-Oxidation | (Z)-2-Butene | Diisopinocampheylborane from (-)-α-pinene | >98 | N/A | [9] |

| Asymmetric Hydroboration-Oxidation | cis-2-Butene | Diisopinocampheylborane from (+)-α-pinene | 87 for (R)-(-)-2-butanol | N/A | [8] |

Experimental Protocol: Asymmetric Hydroboration-Oxidation of (Z)-2-Butene

Materials:

-

(-)-α-Pinene

-

Borane-dimethyl sulfide complex (BMS)

-

(Z)-2-Butene

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Anhydrous magnesium sulfate

-

Standard glassware for air- and moisture-sensitive reactions (Schlenk line, nitrogen atmosphere)

Procedure:

Step 1: Preparation of Diisopinocampheylborane (Ipc₂BH)

-

Under a nitrogen atmosphere, a solution of (-)-α-pinene (2.0 equivalents) in anhydrous THF is cooled to 0 °C in an ice bath.

-

Borane-dimethyl sulfide complex (1.0 equivalent) is added dropwise to the stirred solution.

-

The reaction mixture is stirred at 0 °C for 4 hours, during which time the diisopinocampheylborane precipitates as a white solid.

Step 2: Hydroboration of (Z)-2-Butene

-

The suspension of diisopinocampheylborane is cooled to -25 °C.

-

A pre-cooled solution of (Z)-2-butene (1.0 equivalent) in anhydrous THF is added slowly to the chiral borane suspension.

-

The reaction mixture is stirred at -25 °C for 4 hours to ensure complete hydroboration.

Step 3: Oxidation of the Organoborane

-

The reaction mixture is allowed to warm to room temperature.

-

A solution of 3 M sodium hydroxide is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 40 °C with an ice bath.

-

The mixture is stirred for 4-6 hours at room temperature.

-

The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the resulting this compound is purified by distillation.

Reaction Pathway

Caption: Asymmetric hydroboration-oxidation of (Z)-2-butene.

Biocatalytic Synthesis of this compound

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral alcohols. The primary biocatalytic route to this compound involves the asymmetric reduction of 2-butanone, which can be obtained from the hydration of 2-butene. This reduction is typically catalyzed by alcohol dehydrogenases (ADHs) or carbonyl reductases.

Quantitative Data

| Method | Substrate | Biocatalyst | Enantiomeric Excess (ee%) | Conversion (%) | Space-Time Yield (g/L·d) | Reference |

| Asymmetric Reduction | 2-Butanone | E. coli overexpressing an ADH | >98 | up to 46 | up to 461 | [10] |

| Asymmetric Reduction | 2-Butanone | Carbonyl reductase from Candida parapsilosis | >98.4 | 68 | N/A | [2] |

| Kinetic Resolution of (R,S)-2-butanol | (R,S)-2-Butanol | Novozym 435® (Lipase) with vinyl acetate | ~90 for remaining (S)-2-butanol | ~50 | N/A | [5] |

Experimental Protocol: Enzymatic Reduction of 2-Butanone

This protocol is based on the process described in a patent for the preparation of (S)-2-butanol using a carbonyl reductase.[2]

Materials:

-

2-Butanone

-

Carbonyl reductase from Candida parapsilosis

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

Triethanolamine (TEA) buffer

-

2-Heptanol (as the organic phase and co-substrate for cofactor regeneration)

-

Stirred reactor

Procedure:

-

A stirred reactor is charged with a TEA buffer (100 mM, pH 7.0) and adjusted to 30 °C.

-

NAD⁺ is dissolved in the buffer, followed by the addition of the carbonyl reductase from Candida parapsilosis.

-

The aqueous enzyme solution is overlaid with 2-heptanol.

-

2-Butanone is added to the two-phase system.

-

The mixture is stirred vigorously for 12 hours to ensure thorough mixing and reaction.

-

After the reaction, the organic phase containing the (S)-2-butanol and unreacted 2-butanone is separated from the aqueous phase.

-

The organic phase is dried, and the (S)-2-butanol is isolated and purified by distillation.

Enzymatic Synthesis Workflow

Caption: Biocatalytic route to this compound from 2-butene.

Conclusion

The synthesis of enantiomerically pure this compound from 2-butene can be effectively achieved through two primary stereoselective methods: asymmetric hydroboration-oxidation and biocatalytic reduction. Asymmetric hydroboration using diisopinocampheylborane offers a direct chemical route with high enantioselectivity. Biocatalytic methods, particularly the enzymatic reduction of 2-butanone, provide an environmentally benign alternative with excellent enantiomeric purity and high space-time yields. The choice of method will depend on factors such as scale, cost, and available expertise. Both approaches represent robust strategies for the production of this important chiral intermediate for the pharmaceutical and chemical industries.

References

- 1. Enantioconvergent Hydroboration of a Racemic Allene: Enantioselective Synthesis of (E)-δ-Stannyl-anti-Homoallylic Alcohols via Aldehyde Crotylboration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CA2565675A1 - Process for the preparation of 2-butanol - Google Patents [patents.google.com]

- 3. jps.usm.my [jps.usm.my]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric Hydroboration — Making Molecules [makingmolecules.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ias.ac.in [ias.ac.in]

- 9. Untitled Document [ursula.chem.yale.edu]

- 10. researchgate.net [researchgate.net]

Chiral Properties of (S)-(+)-2-Butanol: An In-depth Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chiral properties of (S)-(+)-2-butanol, a significant chiral alcohol in synthetic organic chemistry and drug development. The document details its stereochemistry, physicochemical properties, and spectroscopic profile. Furthermore, it outlines key experimental methodologies for its synthesis, resolution, and analysis, and explores its relevance as a chiral building block in the pharmaceutical industry. The guide is intended to be a thorough resource for professionals requiring detailed information on this versatile chiral synthon.

Introduction

Chirality is a fundamental concept in chemistry, with profound implications in pharmacology and materials science. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit distinct biological activities. This compound is a chiral secondary alcohol that serves as a valuable building block in the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs).[1][2] Its specific three-dimensional arrangement, designated as (S) by the Cahn-Ingold-Prelog priority rules, and its dextrorotatory nature, indicated by the (+) sign, are defining characteristics that dictate its chemical behavior in chiral environments. This guide will delve into the core chiral properties of this compound, providing quantitative data, experimental protocols, and visualizations to aid researchers in its application.

Stereochemistry and Nomenclature

The chirality of 2-butanol originates from its stereogenic center at the second carbon atom (C2), which is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and an ethyl group (-CH₂CH₃).[3][4] This structural feature gives rise to two enantiomers: this compound and (R)-(-)-2-butanol.

The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For 2-butanol, the priorities of the substituents attached to the chiral center are:

-

-OH (highest atomic number of the directly attached atom)

-

-CH₂CH₃

-

-CH₃

-

-H (lowest priority)

When the molecule is oriented with the lowest priority group (-H) pointing away from the viewer, the sequence from the highest to the lowest priority of the remaining groups (-OH → -CH₂CH₃ → -CH₃) traces a counter-clockwise direction, defining the (S) configuration.

Physicochemical and Spectroscopic Properties

The enantiomers of 2-butanol have identical physical properties in an achiral environment, such as boiling point, melting point, and density. However, they exhibit differences in their interaction with plane-polarized light and in chiral environments.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀O | [1] |

| Molecular Weight | 74.12 g/mol | [1] |

| Boiling Point | 99.5 °C | [5] |

| Melting Point | -114.7 °C | [5] |

| Density | 0.808 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.397 | [1] |

| Specific Rotation [α]²⁰/D | +13.9° (neat) | [5] |

| Solubility in Water | 181 g/L at 25 °C | [6] |

| Vapor Pressure | 1.67 kPa at 20 °C | [1] |

Table 2: Spectroscopic Data

| Spectroscopy | Key Features and Wavenumbers/Shifts | Reference(s) |

| Infrared (IR) | Broad O-H stretch: 3200–3600 cm⁻¹, C-H stretches: 2850–2960 cm⁻¹, C-O stretch: 1050–1150 cm⁻¹ | [7][8][9][10] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 74 (often weak). Major fragments at m/z 59 [M-CH₃]⁺, m/z 45 [M-C₂H₅]⁺, and m/z 31. | [11][12][13][14][15] |

| ¹H NMR (CDCl₃) | δ (ppm): ~3.7 (CH-OH), ~1.5 (CH₂), ~1.2 (CH₃ of ethyl), ~0.9 (CH₃ of methyl) | General NMR data |

| ¹³C NMR (CDCl₃) | δ (ppm): ~69 (CH-OH), ~32 (CH₂), ~23 (CH₃ of ethyl), ~10 (CH₃ of methyl) | General NMR data |

Experimental Protocols

Stereoselective Synthesis: Asymmetric Hydrogenation of 2-Butanone

The enantioselective synthesis of this compound can be achieved through the asymmetric hydrogenation of the prochiral ketone, 2-butanone. This method often employs a chiral catalyst, such as a Ruthenium-BINAP complex.[16][17][18][19][20]

Methodology:

-

A solution of 2-butanone is prepared in an appropriate solvent (e.g., methanol) in a high-pressure reactor.

-

A catalytic amount of a chiral ruthenium catalyst, such as RuCl₂[(S)-BINAP], and a diamine co-catalyst are added.

-

The reactor is sealed, purged with hydrogen gas, and then pressurized to a specified pressure (e.g., 10-50 atm).

-

The reaction mixture is stirred at a controlled temperature (e.g., 25-50 °C) for a specified duration (e.g., 12-24 hours).

-

Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure.

-

The product, this compound, is purified by distillation.

-

The enantiomeric excess (e.e.) is determined by chiral gas chromatography.

Resolution of Racemic 2-Butanol: Enzymatic Kinetic Resolution

Kinetic resolution is a common method to separate enantiomers from a racemic mixture. Lipases are frequently used enzymes for the enantioselective acylation of alcohols.[21][22][23][24][25]

Methodology:

-

Racemic 2-butanol is dissolved in a suitable organic solvent (e.g., hexane).

-

An acyl donor, such as vinyl acetate, is added to the mixture.

-

The reaction is initiated by the addition of a lipase catalyst (e.g., Novozym 435®, an immobilized Candida antarctica lipase B).

-

The suspension is incubated at a controlled temperature (e.g., 40-60 °C) with stirring.

-

The reaction progress is monitored by taking aliquots at different time intervals and analyzing them by chiral GC.

-

The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.

-

The enzyme is removed by filtration.

-

The resulting mixture of this compound and (R)-(-)-2-butyl acetate is separated by column chromatography or distillation.

-

The (R)-(-)-2-butyl acetate can be hydrolyzed to obtain (R)-(-)-2-butanol.

Analysis of Enantiomeric Purity: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating and quantifying enantiomers.

Methodology:

-

A dilute solution of the 2-butanol sample is prepared in a volatile solvent (e.g., methylene chloride).[26]

-

The GC is equipped with a chiral capillary column, such as Astec® CHIRALDEX™ G-TA.[26]

-

The oven temperature is programmed with a gradient, for example, starting at 30 °C and ramping up to 110 °C.[26]

-

A small volume of the sample is injected into the GC.

-

The enantiomers are separated on the chiral stationary phase and detected by a Flame Ionization Detector (FID).

-

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. In a typical chromatogram using the specified column, this compound elutes before (R)-(-)-2-butanol.[26]

Measurement of Optical Activity: Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral substance in solution.[4][27][28][29]

Methodology:

-

A solution of this compound of a known concentration is prepared in a suitable solvent (or used neat).

-

The polarimeter is calibrated with a blank (the pure solvent).

-

The sample solution is transferred to a polarimeter cell of a known path length.

-

The observed optical rotation (α) is measured.

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (c * l), where 'c' is the concentration in g/mL and 'l' is the path length in decimeters.

Chemical Reactivity and Stereochemical Pathways

The chiral center of this compound influences its reactivity, particularly in stereoselective reactions.

Sₙ2 Reaction and Inversion of Stereochemistry

When this compound is converted to a derivative with a good leaving group (e.g., a tosylate), it can undergo a bimolecular nucleophilic substitution (Sₙ2) reaction. A key characteristic of the Sₙ2 mechanism is the backside attack of the nucleophile, which results in an inversion of the stereochemical configuration at the chiral center.[3][30][31][32][33] For instance, reacting (S)-2-butyl tosylate with a nucleophile will yield a product with the (R) configuration.

Applications in Drug Development

The enantiomers of a chiral drug can have different pharmacological and toxicological profiles. Therefore, the synthesis of single-enantiomer drugs is of paramount importance in the pharmaceutical industry. This compound and its enantiomer are valuable chiral building blocks for the synthesis of complex APIs. They can be used as chiral starting materials or as chiral auxiliaries to control the stereochemistry of subsequent reactions. The enzymatic resolution and asymmetric synthesis techniques described are crucial for obtaining the enantiomerically pure intermediates required for drug manufacturing.

Conclusion

This compound is a fundamentally important chiral molecule with well-defined stereochemical and physical properties. The methodologies for its stereoselective synthesis and resolution are well-established, enabling its use as a high-purity enantiomer in research and industry. A thorough understanding of its chiral properties, as detailed in this guide, is essential for its effective application in asymmetric synthesis and the development of new chiral drugs.

References

- 1. 2-Butanol - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]

- 4. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 5. 2-Butanol | 78-92-2 [chemicalbook.com]

- 6. (+-)-2-Butanol | C4H10O | CID 6568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 2-Butanol [webbook.nist.gov]

- 9. 2-Butanol(78-92-2) IR Spectrum [m.chemicalbook.com]

- 10. Solved IR of 2-Butanol: Frequency (cm') Appearance (sharp, | Chegg.com [chegg.com]

- 11. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 2-Butanol, (R)- [webbook.nist.gov]

- 13. homework.study.com [homework.study.com]

- 14. 2-Methyl-2-butanol(75-85-4) MS spectrum [chemicalbook.com]

- 15. 2-Butanol [webbook.nist.gov]

- 16. ethz.ch [ethz.ch]

- 17. researchgate.net [researchgate.net]

- 18. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 20. m.youtube.com [m.youtube.com]

- 21. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. afishman.net.technion.ac.il [afishman.net.technion.ac.il]

- 25. cris.ariel.ac.il [cris.ariel.ac.il]

- 26. Chromatogram Detail [sigmaaldrich.com]

- 27. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 28. atago.net [atago.net]

- 29. m.youtube.com [m.youtube.com]

- 30. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 31. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]

- 32. masterorganicchemistry.com [masterorganicchemistry.com]

- 33. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (S)-(+)-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of (S)-(+)-2-butanol, a chiral secondary alcohol. The document details its physical and chemical properties in comparison to its enantiomer, outlines the principles of assigning its absolute configuration, and presents detailed experimental methodologies for its resolution.

Core Concepts in the Stereochemistry of 2-Butanol

2-Butanol (sec-butanol) is a chiral molecule, existing as a pair of non-superimposable mirror images known as enantiomers.[1] These enantiomers, designated as this compound and (R)-(-)-2-butanol, arise from the presence of a stereocenter at the second carbon atom, which is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a hydrogen atom (-H).

The distinct three-dimensional arrangement of these substituents around the chiral center gives rise to their optical activity, a defining characteristic of enantiomers. While sharing identical physical properties in an achiral environment, such as boiling point and density, they rotate plane-polarized light in equal but opposite directions. The dextrorotatory enantiomer, which rotates light to the right, is denoted by (+) or d, while the levorotatory enantiomer, rotating light to the left, is denoted by (-) or l. For 2-butanol, the (S) isomer is dextrorotatory, and the (R) isomer is levorotatory.[2][3]

Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Priority Rules

The absolute configuration of a stereocenter, its actual three-dimensional arrangement of atoms, is unambiguously assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic nomenclature assigns a descriptor, either R (from the Latin rectus, for right) or S (from the Latin sinister, for left), to the chiral center.

The assignment for 2-butanol follows these steps:

-

Priority Assignment: The four substituents attached to the chiral carbon are ranked based on the atomic number of the atom directly bonded to the stereocenter. Higher atomic numbers receive higher priority.

-

Priority 1: -OH (Oxygen, Z=8)

-

Priority 2: -CH₂CH₃ (The first carbon is attached to another carbon)

-

Priority 3: -CH₃ (The first carbon is attached only to hydrogens)

-

Priority 4: -H (Hydrogen, Z=1)

-

-

Orientation: The molecule is oriented in space so that the lowest priority group (in this case, the hydrogen atom) points away from the observer.

-

Determining R/S: The direction from the highest priority group (1) to the second (2) and then to the third (3) is observed.

-

If the direction is clockwise, the configuration is assigned as R .

-

If the direction is counter-clockwise, the configuration is assigned as S .

-

Quantitative Data of 2-Butanol Enantiomers

The enantiomers of 2-butanol are physically indistinguishable in an achiral environment, with the notable exception of their interaction with plane-polarized light.

| Property | This compound | (R)-(-)-2-Butanol | Racemic (±)-2-Butanol |

| Specific Rotation ([α]D) | +13.9°[4] | -13.5° to -13.9°[2][4] | 0° |

| Boiling Point (°C) | 99.5[4] | 97-100[5] | 98-100[1] |

| Density (g/mL at 20°C) | 0.8080[4] | 0.807[5] | ~0.808[1] |

| Refractive Index (nD20) | 1.3954[4] | 1.397[5] | 1.3978[1] |

Experimental Protocols for Enantiomeric Resolution

Racemic mixtures, containing equal amounts of both enantiomers, are optically inactive. The separation of a racemate into its individual enantiomers is known as resolution. Common methods include enzymatic kinetic resolution and chemical resolution via the formation of diastereomers.

Enzymatic Kinetic Resolution of Racemic 2-Butanol

This method utilizes the stereoselectivity of an enzyme to preferentially catalyze a reaction with one enantiomer over the other. Lipases are commonly employed for the resolution of alcohols.

Principle: In the presence of a lipase, such as Candida antarctica lipase B (CALB), and an acyl donor (e.g., vinyl acetate), one enantiomer of 2-butanol is acylated at a much faster rate than the other. By stopping the reaction at approximately 50% conversion, the mixture will contain one enantiomer as the unreacted alcohol and the other as the corresponding ester, which can then be separated by standard chromatographic techniques.

Detailed Methodology:

-

Reaction Setup:

-

To a round-bottom flask, add racemic 2-butanol (1 equivalent).

-

Dissolve the alcohol in a suitable organic solvent (e.g., n-hexane or methyl tert-butyl ether).[6]

-

Add an acyl donor, such as vinyl acetate (2 equivalents).

-

Introduce the immobilized lipase (e.g., Novozym® 435, a commercial preparation of CALB). The amount of enzyme will depend on the desired reaction rate.[6]

-

-

Reaction Monitoring:

-

Stir the reaction mixture at a controlled temperature (e.g., 30-40°C).

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). This will determine the conversion and the enantiomeric excess (ee) of both the remaining alcohol and the formed ester.

-

-

Work-up and Purification:

-

When the conversion reaches approximately 50%, terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the solvent and potentially reused.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.

-

Separate the unreacted 2-butanol enantiomer from the esterified enantiomer using silica gel column chromatography.

-

The ester can then be hydrolyzed back to the alcohol to obtain the other enantiomer in its pure form.

-

Chemical Resolution via Diastereomeric Salt Formation

This classical method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by techniques such as fractional crystallization.

Principle: Since 2-butanol is a neutral molecule, it is first derivatized to a carboxylic acid ester, typically a half-ester of a dicarboxylic acid like phthalic acid. This introduces a carboxylic acid group, which can then react with a chiral base (the resolving agent) to form a pair of diastereomeric salts. These salts, having different solubilities, can be separated by crystallization.

Detailed Methodology:

-

Formation of the Phthalate Half-Ester:

-

React racemic 2-butanol with phthalic anhydride, usually in the presence of a base like pyridine, to form the racemic 2-butyl hydrogen phthalate.

-

-

Diastereomeric Salt Formation:

-

Dissolve the racemic 2-butyl hydrogen phthalate in a suitable hot solvent (e.g., ethanol or acetone).

-

In a separate flask, dissolve an equimolar amount of a chiral base (e.g., (+)-brucine or (+)-cinchonine) in the same hot solvent.

-

Mix the two solutions. As the solution cools, one of the diastereomeric salts will preferentially crystallize due to its lower solubility.

-

-

Fractional Crystallization:

-

Collect the crystals by filtration. The purity of the diastereomer can be enhanced by one or more recrystallizations from the same solvent. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage.

-

-

Liberation of the Enantiomer:

-

Treat the purified diastereomeric salt with an acid (e.g., dilute HCl) to protonate the carboxylate and regenerate the enantiomerically enriched 2-butyl hydrogen phthalate.

-

Hydrolyze the ester with a strong base (e.g., NaOH) to liberate the enantiomerically pure 2-butanol, which can then be isolated by distillation or extraction.

-

The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar process.

-

Conclusion

The stereochemistry of this compound is a fundamental concept in organic chemistry with significant implications in fields where enantiomeric purity is crucial, such as in the pharmaceutical and flavor industries. A thorough understanding of its absolute configuration, the principles of its determination via the CIP rules, and the experimental methodologies for its resolution from racemic mixtures are essential for researchers and professionals in these areas. The data and protocols presented in this guide offer a comprehensive resource for the study and application of this important chiral molecule.

References

Spectroscopic Analysis of (S)-(+)-2-Butanol: A Technical Guide

Introduction

(S)-(+)-2-Butanol is a chiral secondary alcohol with significant applications in chemical synthesis and as a solvent. A thorough understanding of its structural properties is crucial for its application in research and drug development. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are used to confirm its structure.

Data Presentation

The expected chemical shifts for this compound are summarized below. The stereochemistry does not significantly alter the chemical shifts compared to the racemic mixture.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

| CH₃ (Terminal) | ~0.92 | Triplet (t) | 3H |

| CH₃ (Adjacent to C-OH) | ~1.18 | Doublet (d) | 3H |

| CH₂ | ~1.47 | Multiplet (m) | 2H |

| OH | ~2.12 | Singlet (broad, s) | 1H |

| CH | ~3.72 | Sextet | 1H |

| Solvent: CDCl₃. Chemical shifts can vary slightly based on solvent and concentration.[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

| C H₃ (Terminal) | ~10 |

| C H₃ (Adjacent to C-OH) | ~20 |

| C H₂ | ~30 |

| C H | ~68 |

| Solvent: CDCl₃. Data represents typical values for 2-butanol's carbon environments.[2] |

Experimental Protocol: NMR Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid sample like this compound.

-

Sample Preparation :

-

For ¹H NMR, accurately weigh approximately 10-20 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg is often required.[3][4]

-

Dissolve the sample in approximately 0.6-0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[3][5]

-

Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid level is at least 4.5 cm from the bottom to be within the detector coil range.[4][6]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to ensure the correct depth.

-

Insert the sample into the NMR magnet.

-

Locking : The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[3]

-

Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils, either manually or automatically, to achieve sharp, well-resolved peaks.[3]

-

Tuning : The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.

-

Acquisition : Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, relaxation delay). For ¹³C NMR, a longer acquisition time or more scans are typically needed due to the low natural abundance of the ¹³C isotope.[7]

-

Initiate the data acquisition.

-

-

Data Processing :

-

After acquisition, the raw data (Free Induction Decay, FID) is Fourier transformed to generate the spectrum.

-

The spectrum is then phased, baseline corrected, and referenced. For spectra recorded in CDCl₃, the residual solvent peak (7.26 ppm for ¹H) or the solvent carbon peak (77.0 ppm for ¹³C) is used for calibration.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: IR Absorption Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (Alkyl) | 2850 - 2960 | Strong |

| C-O (Alcohol) | 1050 - 1150 | Strong |

| Data obtained from a liquid film or ATR sample.[8] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a common sampling technique for liquid samples that requires minimal preparation.

-

Instrument Preparation :

-

Ensure the ATR crystal (commonly diamond) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis :

-

Cleaning :

-

After the measurement, clean the ATR crystal thoroughly using a soft, non-abrasive wipe soaked in a suitable solvent (e.g., isopropanol or ethanol), and allow it to dry completely before the next measurement.[10]

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common method used for volatile compounds like alcohols, which causes fragmentation of the molecule.

Data Presentation

Table 4: Key Mass Spectrometry Fragments for this compound (Electron Ionization)

| m/z | Proposed Fragment | Relative Intensity |

| 74 | [CH₃CH(OH)CH₂CH₃]⁺ (Molecular Ion) | Weak / Not observed |

| 59 | [M - CH₃]⁺ | Moderate |

| 45 | [CH₃CH=OH]⁺ (α-cleavage) | Strong (Often Base Peak) |

| 31 | [CH₂=OH]⁺ | Strong |

| The fragmentation pattern provides a molecular fingerprint. The molecular ion for primary and secondary alcohols is often weak or absent.[13][14] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction :

-

This compound, being a volatile liquid, is typically introduced into the mass spectrometer via direct injection with a syringe into a heated inlet or through a gas chromatography (GC) system.

-

-

Ionization :

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[15]

-

This bombardment removes an electron from the molecule, creating a positively charged molecular ion (M⁺).

-

-

Fragmentation :

-

The excess energy from the electron impact causes the molecular ion to be in a high-energy state, leading to its fragmentation into smaller, characteristic ions and neutral radicals. The most stable ions will be most abundant.

-

-

Mass Analysis and Detection :

-

The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

An ion detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the structural characterization of a chemical compound like this compound using spectroscopic methods.

References

- 1. hil1_sln.html [ursula.chem.yale.edu]

- 2. C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-butanol sec-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. How To [chem.rochester.edu]

- 6. depts.washington.edu [depts.washington.edu]

- 7. scribd.com [scribd.com]

- 8. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. ssi.shimadzu.com [ssi.shimadzu.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. jasco-global.com [jasco-global.com]

- 12. azom.com [azom.com]

- 13. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. youtube.com [youtube.com]

- 15. pubs.aip.org [pubs.aip.org]

Physical and chemical properties of (S)-(+)-2-butanol.

An In-depth Technical Guide to the Physical and Chemical Properties of (S)-(+)-2-Butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a chiral secondary alcohol, serves as a crucial building block in asymmetric synthesis and is of significant interest in the pharmaceutical and chemical industries. Its stereospecific properties make it a valuable precursor for the synthesis of complex chiral molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed data, experimental protocols, and visualizations to support research and development activities.

Physical Properties

This compound is a colorless, flammable liquid with a characteristic alcohol odor.[1][2] Its physical properties are summarized in the table below. These properties are essential for its handling, purification, and use in various applications.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀O | [3][4] |

| Molecular Weight | 74.12 g/mol | [3][4] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Characteristic alcohol odor | [1][2] |

| Boiling Point | 99-100 °C | [4][5] |

| Melting Point | -115 °C | [1][6][7] |

| Density | 0.803 g/mL at 25 °C | [5] |

| 0.808 g/mL at 20 °C | [1] | |

| Refractive Index (n²⁰/D) | 1.397 | [5] |

| Specific Rotation ([α]²⁰/D) | +13.52° to +13.9° (neat) | [2][5][8] |

| Solubility in Water | Soluble (390 g/L) | [6] |

| Vapor Pressure | 12.5 mmHg at 20 °C | [9] |

| Flash Point | 24 °C (75 °F) | [1] |

| Autoignition Temperature | 406 °C (763 °F) |

Chemical Properties

The chemical reactivity of this compound is primarily dictated by the hydroxyl (-OH) group. As a secondary alcohol, it undergoes reactions typical of this functional class, including oxidation and esterification.

Oxidation

Oxidation of this compound yields the corresponding ketone, 2-butanone (methyl ethyl ketone, MEK). This reaction is a common transformation in organic synthesis.

Reaction Scheme: CH₃CH(OH)CH₂CH₃ → CH₃C(=O)CH₂CH₃

Common oxidizing agents for this conversion include chromic acid (H₂CrO₄), pyridinium chlorochromate (PCC), and Swern oxidation conditions. The choice of oxidant depends on the desired reaction conditions and scale.

Esterification

This compound reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is often catalyzed by a strong acid, such as sulfuric acid.

Reaction Scheme: CH₃CH(OH)CH₂CH₃ + R-COOH ⇌ R-COOCH(CH₃)CH₂CH₃ + H₂O

The esters derived from this compound can have pleasant aromas and are used in the fragrance and flavor industries.[6]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline general methodologies for determining key physical properties and performing common chemical reactions.

Determination of Specific Rotation

The specific rotation is a fundamental property of chiral compounds and is determined using a polarimeter.

Methodology:

-

Sample Preparation: Prepare a solution of this compound of a known concentration (c) in a suitable achiral solvent (e.g., ethanol). If measuring the neat liquid, the density (d) is used instead of concentration.

-

Polarimeter Setup: Calibrate the polarimeter with a blank (the pure solvent). The light source is typically a sodium D-line (589 nm).

-

Measurement: Fill a polarimeter cell of a known path length (l) with the sample solution. Measure the observed optical rotation (α).

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) for solutions, or [α] = α / (l × d) for neat liquids.

Caption: Workflow for Determining Specific Rotation.

Oxidation to 2-Butanone

This protocol describes a general procedure for the oxidation of this compound using pyridinium chlorochromate (PCC).

Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC in a suitable solvent (e.g., dichloromethane).

-

Addition of Alcohol: Slowly add a solution of this compound in the same solvent to the PCC suspension with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, dilute the reaction mixture with a nonpolar solvent (e.g., diethyl ether) and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Purification: Remove the solvent under reduced pressure. The crude 2-butanone can be purified by distillation.

Caption: Experimental Workflow for Oxidation.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions. It can cause eye irritation and may cause drowsiness or dizziness.

-

Signal Word: Warning

-

Hazard Statements: H226 (Flammable liquid and vapor), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H336 (May cause drowsiness or dizziness).

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Applications

The primary application of this compound is as a chiral building block in the synthesis of enantiomerically pure compounds. Its defined stereochemistry is transferred to the target molecule, which is critical in the development of pharmaceuticals where only one enantiomer may be therapeutically active. It is also used in the synthesis of chiral ligands for asymmetric catalysis and as a chiral solvent.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated data, along with the generalized experimental protocols and safety information, offer a valuable resource for researchers, scientists, and drug development professionals working with this important chiral alcohol. Understanding these fundamental properties is essential for its effective and safe use in synthetic and analytical applications.

References

- 1. (+-)-2-Butanol | C4H10O | CID 6568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Butanol | 78-92-2 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound [stenutz.eu]

- 5. (S)-(+)-2-丁醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Butanol - Wikipedia [en.wikipedia.org]

- 7. 2-butanol [stenutz.eu]

- 8. allen.in [allen.in]

- 9. This compound 99 4221-99-2 [sigmaaldrich.com]

(S)-(+)-2-butanol CAS number and molecular formula

An In-Depth Technical Guide to (S)-(+)-2-Butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a chiral secondary alcohol, is a pivotal chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. Its stereospecific properties make it a valuable chiral building block for the asymmetric synthesis of complex molecules, most notably in the production of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis methodologies, its role in drug development, and its interactions with biological systems. This document is intended to serve as a thorough resource for researchers, chemists, and professionals involved in drug discovery and development.

Core Properties of this compound

This compound, also known as (S)-(+)-sec-butyl alcohol, is the (S)-enantiomer of 2-butanol. Its unique three-dimensional arrangement is the basis for its utility in stereoselective synthesis.

Chemical Structure and Formula:

-

Synonyms: (S)-(+)-sec-Butyl alcohol, (2S)-butan-2-ol

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | References |

| Molecular Weight | 74.12 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Odor | Alcohol-like, vinous | |

| Density | 0.803 g/mL at 25 °C | [1][2] |

| Boiling Point | 99-100 °C | [1][2] |

| Melting Point | -114.7 °C | |

| Flash Point | 24 °C (closed cup) | [2] |

| Refractive Index (n20/D) | 1.397 | [1][2] |

| Optical Activity ([α]20/D) | +13° (neat) | [1][2] |

| Vapor Pressure | 12.5 mmHg at 20 °C | [1][2] |

| Solubility in Water | Soluble |

Synthesis and Production

The enantioselective synthesis of this compound is of significant industrial importance. While racemic 2-butanol can be produced through the hydration of 1-butene or 2-butene, obtaining the pure (S)-enantiomer requires stereoselective methods. Biocatalysis has emerged as a highly effective and environmentally benign approach.

Biocatalytic Asymmetric Reduction of 2-Butanone

A prominent method for producing this compound is the asymmetric reduction of the prochiral ketone, 2-butanone, using alcohol dehydrogenases (ADHs). Certain ADHs exhibit high enantioselectivity, preferentially producing the (S)-enantiomer.

This protocol is a representative example based on established principles of biocatalytic reduction.

Materials:

-

Carbonyl reductase from Candida parapsilosis (or another (S)-selective ADH)

-

Coenzyme NAD⁺

-

2-Butanone (substrate)

-

2-Heptanol (co-substrate for coenzyme regeneration and organic phase)

-

Triethanolamine (TEA) buffer (100 mM, pH 7.0)

-

Stirred reactor vessel

Procedure:

-

Prepare the Aqueous Phase: In a stirred reactor adjusted to 30°C, prepare the aqueous buffer phase by dissolving NAD⁺ and the carbonyl reductase from Candida parapsilosis in the TEA buffer.

-

Add the Organic Phase: Add 2-heptanol to the reactor to form a two-phase system. The 2-heptanol serves as the solvent for the substrate and product, and also as the co-substrate for the regeneration of the coenzyme.

-

Initiate the Reaction: Add the substrate, 2-butanone, to the reaction mixture.

-

Reaction Incubation: Vigorously stir the biphasic mixture at 30°C. The reaction progress can be monitored by periodically taking samples from the organic phase and analyzing them by chiral gas chromatography (GC).

-

Work-up and Purification: Once the reaction has reached the desired conversion, stop the stirring and allow the phases to separate. The organic phase, containing (S)-2-butanol, unreacted 2-butanone, and 2-heptanol, is separated. The (S)-2-butanol can be purified from this mixture by fractional distillation.

Production Workflow

The following diagram illustrates the general workflow for the biocatalytic production of this compound.

References

An In-depth Technical Guide to the Safe Handling of (S)-(+)-2-Butanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (S)-(+)-2-butanol, a chiral solvent and synthetic intermediate. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of research and development activities.

Chemical and Physical Properties

This compound, also known as (S)-(+)-sec-Butyl alcohol, is a flammable, colorless liquid.[1][2][3] Its key physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C4H10O[2][3] |

| Molecular Weight | 74.12 g/mol [2] |

| Appearance | Clear, colorless liquid[1][2] |

| Odor | Sweetish, alcohol-like[1][2] |

| Boiling Point | 98-100 °C[3][4][5] |

| Melting Point | -115 °C (-175 °F)[2][5] |

| Flash Point | 24 °C (75.2 °F)[2][5][6] |

| Autoignition Temperature | 405 °C (761 °F)[4] |

| Density | 0.803 g/mL at 25 °C[4] |

| Vapor Pressure | 12.5 mmHg at 20 °C[4] |

| Vapor Density | 2.6 (vs air)[4] |

| Solubility in Water | Soluble[2][3] |

| Explosive Limits | Lower: 1.4 - 1.7% Upper: 9.8%[1][7] |

Toxicological Data and Exposure Limits

This compound is harmful if swallowed or inhaled and causes serious eye irritation.[8][9] It may also cause respiratory irritation, drowsiness, or dizziness.[7][8][9]

| Toxicity Metric | Value | Species |

| Oral LD50 | 6480 mg/kg[1] | Rat |

| Skin Irritation | Mild[1] | Rabbit |

| Eye Irritation | Causes serious eye irritation/damage[1][7][8][9] | Rabbit |

Occupational Exposure Limits:

| Organization | Limit |

| OSHA PEL | 150 ppm (450 mg/m³) TWA[10] |

| ACGIH TLV | 100 ppm TWA[10] |

| NIOSH REL | 100 ppm (305 mg/m³) TWA[10] |

Hazard Identification and GHS Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[7][8][9] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[8] |

| Skin Irritation | 2 | H315: Causes skin irritation[8] |

| Serious Eye Damage/Eye Irritation | 1 / 2A | H318/H319: Causes serious eye damage/irritation[8][9] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[7][8][9] H336: May cause drowsiness or dizziness[7][8][9] |

Handling and Storage Procedures

Experimental Protocol for Safe Handling:

-

Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11] Ensure that an eyewash station and safety shower are readily accessible.[5][10] Use explosion-proof electrical, ventilating, and lighting equipment.[9]

-

Personal Protective Equipment (PPE): Refer to the PPE workflow diagram below.

-

Grounding: Take precautionary measures against static discharge.[9] Ground and bond containers and receiving equipment during transfer.[9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides.[1][5] Do not store or handle in aluminum equipment at elevated temperatures.[10]

-

Peroxide Formation: this compound can form explosive peroxides upon prolonged exposure to air and light.[1][5] Containers should be dated upon opening and tested for peroxides periodically.[10] Store away from heat and light, preferably under a nitrogen blanket.[10]

Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[5][10] Keep containers tightly closed.[7]

Caption: Required Personal Protective Equipment (PPE) workflow for handling this compound.

Emergency Procedures

Experimental Protocol for Spill Response:

-

Immediate Actions: Evacuate the area and remove all ignition sources.[1][9] Ventilate the space.[7][12]

-

Notification: Alert colleagues and emergency responders, informing them of the location and nature of the hazard.[1]

-

Containment (Minor Spill): For small spills, and if trained to do so, contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[7][12][13] Do not use combustible materials like sawdust.

-

Cleanup: Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for chemical waste disposal.[5][9]

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Major Spill: For large spills, evacuate the area immediately and contact emergency services.[1] Attempt to contain the spill only if it is safe to do so.

Caption: Logical workflow for responding to a spill of this compound.

First Aid Measures:

-

Inhalation: Move the person to fresh air.[1][7] If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

-

Skin Contact: Immediately remove contaminated clothing.[1] Flush skin with plenty of water for at least 15 minutes.[1][9] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Remove contact lenses if present and easy to do.[7][9] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[6][9] Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

Fire-Fighting Measures

This compound is a flammable liquid and its vapor can form explosive mixtures with air.[1][6][9]

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[1][9] A water spray can be used to cool fire-exposed containers.[9]

-

Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][9][12]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.[9][12] Waste must be handled by a licensed hazardous waste disposal company.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. (+-)-2-Butanol | C4H10O | CID 6568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Butanol - Wikipedia [en.wikipedia.org]

- 4. This compound 99 4221-99-2 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. ICSC 0112 - 2-BUTANOL [chemicalsafety.ilo.org]

- 7. carlroth.com [carlroth.com]

- 8. opcw.org [opcw.org]

- 9. geneseo.edu [geneseo.edu]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. zaeralab.ucr.edu [zaeralab.ucr.edu]

- 12. carlroth.com [carlroth.com]

- 13. carlroth.com [carlroth.com]

The Discovery and History of (S)-(+)-2-Butanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-Butanol, a chiral secondary alcohol, represents a cornerstone in the history of stereochemistry. Its resolution from a racemic mixture was a significant step in understanding the nature of optical isomers and their separation. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols associated with this compound, tailored for a scientific audience. The document delves into the seminal work of early chemists, presenting their findings with a focus on experimental detail and quantitative data.

Historical Context: The Dawn of Stereoisomerism

The concept of chirality and the existence of enantiomers, non-superimposable mirror-image isomers, was first elucidated by Louis Pasteur in 1848 through his work with tartaric acid. This laid the groundwork for the resolution of other racemic compounds. While 2-butanol is a relatively simple molecule, the separation of its enantiomers, this compound and (R)-(-)-2-butanol, posed a significant experimental challenge for early organic chemists.

The First Resolution of Racemic 2-Butanol

The first successful resolution of racemic 2-butanol was a landmark achievement, demonstrating the applicability of diastereomeric resolution to a wider range of compounds. While earlier work by chemists like Marckwald had explored the partial resolution of similar alcohols, the work of Pickard and Kenyon in the early 20th century provided a systematic and effective method. Their approach, detailed in a series of papers in the Journal of the Chemical Society, involved the formation of diastereomeric esters, which, due to their different physical properties, could be separated by fractional crystallization.[1]

The Pickard and Kenyon Method

The method developed by Pickard and Kenyon for the resolution of racemic secondary alcohols, including 2-butanol, is a classic example of chemical resolution. The key steps are outlined below and illustrated in the accompanying workflow diagram.

Experimental Protocol: Resolution of Racemic 2-Butanol via Diastereomeric Esters

This protocol is based on the principles described by Pickard and Kenyon for the resolution of secondary alcohols.[1]

1. Formation of the Acid Phthalate Ester:

-

Racemic 2-butanol is reacted with phthalic anhydride.

-

This reaction forms a racemic mixture of the acid hydrogen phthalate ester of 2-butanol. In this step, the alcohol is converted into a carboxylic acid, which can then be resolved using a chiral base.

2. Diastereomeric Salt Formation:

-

The racemic acid phthalate ester is treated with an optically pure chiral base, such as the alkaloid brucine.

-

This results in the formation of a mixture of two diastereomeric salts: the brucine salt of (S)-2-butyl hydrogen phthalate and the brucine salt of (R)-2-butyl hydrogen phthalate.

-

These diastereomeric salts possess different solubilities.

3. Fractional Crystallization:

-

The mixture of diastereomeric salts is subjected to fractional crystallization from a suitable solvent (e.g., acetone or methanol).

-

Due to their differing solubilities, one diastereomer will crystallize out of the solution preferentially.

-

The less soluble diastereomeric salt is isolated by filtration.

4. Regeneration of the Enantiomerically Enriched Acid Ester:

-

The isolated, less soluble diastereomeric salt is treated with a dilute acid (e.g., hydrochloric acid) to decompose the salt.

-

This regenerates the enantiomerically enriched 2-butyl hydrogen phthalate and the chiral resolving agent (brucine), which can be recovered.

5. Hydrolysis to Obtain the Enantiomerically Pure Alcohol:

-

The enantiomerically enriched 2-butyl hydrogen phthalate is hydrolyzed, typically using a strong base (e.g., sodium hydroxide), to cleave the ester bond.

-

This final step yields the enantiomerically pure this compound (or (R)-(-)-2-butanol, depending on which diastereomer was less soluble) and phthalic acid.

6. Isolation and Purification:

-

The optically active 2-butanol is isolated from the reaction mixture, typically by steam distillation or solvent extraction, and then purified by fractional distillation.

Quantitative Data

The physical properties of the enantiomers of 2-butanol have been extensively studied since their initial resolution. The following tables summarize key quantitative data.

| Property | This compound | (R)-(-)-2-Butanol | Racemic (±)-2-Butanol |

| Specific Rotation (α) | +13.52° | -13.52° | 0° |

| Boiling Point (°C) | 99.5 | 99.5 | 99.5 |

| Density (g/mL at 20°C) | 0.808 | 0.807 | 0.808 |

| Refractive Index (nD20) | 1.3978 | 1.3978 | 1.3972 |

Data compiled from various sources.

Experimental Workflows and Diagrams

The logical progression of the classical resolution of racemic 2-butanol is an excellent example of a multi-step chemical process that can be visualized.

Caption: Workflow for the resolution of racemic 2-butanol.

Modern Methods of Resolution and Analysis

While the classical method of diastereomeric crystallization remains a fundamental concept in stereochemistry, modern techniques have largely superseded it for both preparative and analytical purposes.

-

Enzymatic Resolution: This method utilizes enzymes, which are inherently chiral, to selectively react with one enantiomer in a racemic mixture. For example, a lipase can be used to selectively acylate one enantiomer of 2-butanol, allowing for the separation of the unreacted enantiomer from the esterified one.[2]

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are now the standard for both analytical determination of enantiomeric excess and preparative separation of enantiomers. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation.

Conclusion

The discovery and resolution of this compound and its enantiomer are not merely historical footnotes in organic chemistry. They represent the practical application of the theory of stereoisomerism and the ingenuity of early chemists in separating molecules that are identical in almost all physical aspects. The foundational work of scientists like Pickard and Kenyon paved the way for the development of the sophisticated methods used today in pharmaceutical synthesis, where the control of stereochemistry is often critical to the safety and efficacy of a drug. This in-depth guide serves as a testament to the enduring importance of this simple chiral alcohol in the landscape of chemical science.

References

- 1. VII.—Investigations on the dependence of rotatory power on chemical constitution. Part I. The rotations of the simplest secondary alcohols of the fatty series - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of (S)-(+)-2-Butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of the chiral molecule (S)-(+)-2-butanol. It details its presence in various biological systems, the biosynthetic pathways responsible for its formation, and the experimental methodologies used for its identification and quantification. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, biotechnology, and drug development.

Natural Distribution of 2-Butanol

2-Butanol is a chiral secondary alcohol that exists as two enantiomers: (R)-(-)-2-butanol and this compound.[1] While often found as a racemic mixture in synthetic preparations, its natural occurrences frequently exhibit a specific enantiomeric distribution.[2] this compound has been identified in a variety of natural sources, ranging from fermented foods and beverages to a key signaling molecule in insects.

In Fermented Foods and Beverages

This compound is a common volatile organic compound found in many fermented products. Its presence is often attributed to the metabolic activity of microorganisms, particularly lactic acid bacteria, during fermentation.[3][4][5][6] It contributes to the complex flavor and aroma profiles of these products.

| Food/Beverage | Organism(s) Implicated | Typical Concentration Range | Enantiomeric Excess (ee) of (S)-isomer | Reference(s) |

| Wine | Lactobacillus brevis | Variable | Not consistently reported | [7] |

| Distilled Spirits | Various yeasts and bacteria | Variable | Can be significant | [8] |

| Cheese (e.g., Cheddar) | Lactobacillus spp. | Trace amounts | Not specified | [3] |

| Fermented Fruits | Various yeasts and bacteria | Not specified | Not specified | [9][10] |

Table 1: Occurrence of 2-Butanol in Fermented Products (Note: Quantitative data for this compound is often not specified, with most studies reporting the presence of 2-butanol generally).

In Plants and Fruits

2-Butanol, including the (S)-(+)-enantiomer, has been reported as a volatile component in a number of fruits and plants. It is a constituent of the natural aroma complex of these plants.

| Plant/Fruit | Part of Plant | Typical Concentration Range | Enantiomeric Excess (ee) of (S)-isomer | Reference(s) |

| Sea Buckthorn | Wine and distilled liquor | Not specified | Not specified | [11] |

| Kiwifruit | Fermented fruit | Not specified | Not specified | [10] |

Table 2: Occurrence of 2-Butanol in Plant-Based Sources (Note: Specific quantitative data for the (S)-(+)-enantiomer in these sources is limited in the surveyed literature).

As an Insect Pheromone

A fascinating role for 2-butanol in nature is as an insect pheromone. In the case of the white grub beetle (Dasylepida ishigakiensis), the enantiomeric composition of 2-butanol is critical for chemical communication. The (R)-enantiomer has been identified as the primary sex attractant for males, while the (S)-enantiomer can act as an inhibitor in some contexts.

| Insect Species | Pheromone Function | Active Enantiomer | Inhibitory Enantiomer | Reference(s) |

| Dasylepida ishigakiensis | Sex Pheromone | (R)-(-)-2-Butanol | This compound | [12] |

Table 3: 2-Butanol Enantiomers as Insect Pheromones

Biosynthesis of this compound

The primary elucidated biosynthetic pathway for 2-butanol in microorganisms involves the conversion of meso-2,3-butanediol. This pathway is particularly noted in some species of lactic acid bacteria.

Bacterial Biosynthesis in Lactobacillus brevis

In Lactobacillus brevis, the production of 2-butanol is a two-step enzymatic process.[3][7] The pathway begins with meso-2,3-butanediol, which is dehydrated to form 2-butanone. This intermediate is then reduced to 2-butanol.

The key enzymes in this pathway are:

-

Diol Dehydratase: This enzyme catalyzes the conversion of meso-2,3-butanediol to 2-butanone.[7]

-

Secondary Alcohol Dehydrogenase (SADH): This enzyme is responsible for the reduction of 2-butanone to 2-butanol.[3][12]

Caption: Biosynthetic pathway of this compound in Lactobacillus brevis.

Experimental Protocols

The analysis of this compound, particularly its enantiomeric separation and quantification, requires specialized analytical techniques. Chiral gas chromatography is the most common method employed.

Sample Preparation for Biological Matrices

Effective sample preparation is crucial for the accurate analysis of this compound from complex biological samples. The goal is to isolate the analyte from interfering matrix components.

Protocol 1: General Solid Phase Microextraction (SPME) for Volatiles from Liquid Samples (e.g., Fermented Beverages)

-

Sample Collection: Collect a representative sample of the liquid (e.g., 5-10 mL) in a sealed vial.

-

Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).

-

Equilibration: Gently agitate the sample at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

-

SPME Fiber Exposure: Expose a suitable SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a specific time (e.g., 20-40 minutes) to adsorb the volatile compounds.

-

Desorption: Retract the fiber and immediately introduce it into the heated injection port of a gas chromatograph for thermal desorption of the analytes.

Protocol 2: Liquid-Liquid Extraction (LLE) for Baijiu Samples

This protocol is adapted from a method for analyzing 2-pentanol enantiomers and can be modified for 2-butanol.[13]

-

Sample Preparation: Take 10 mL of the Baijiu sample and add 5 mL of saturated sodium chloride solution in a 50 mL centrifuge tube.

-

Internal Standard: Add a known amount of an internal standard.

-

Extraction: Add 5 mL of dichloromethane, vortex for 5 minutes, and then centrifuge at 8000 rpm for 5 minutes.

-

Phase Separation: Carefully collect the lower organic phase.

-

Drying: Add anhydrous sodium sulfate to the organic extract to remove any residual water.

-

Analysis: The dried extract is then ready for injection into the GC-MS system.

Caption: General experimental workflow for the analysis of this compound.

Chiral Gas Chromatography (GC) Analysis

The separation of 2-butanol enantiomers is typically achieved using a chiral stationary phase in a gas chromatograph.

Protocol 3: Chiral GC-FID Analysis of Underivatized 2-Butanol Enantiomers

This protocol is based on a method for the analysis of 2-butanol enantiomers.[14]

-

Instrument: Gas Chromatograph with Flame Ionization Detector (FID).

-

Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness.[14]

-

Carrier Gas: Helium at 30 psi.[14]

-

Injection: 1 µL of sample in methylene chloride (2 mg/mL), 80:1 split ratio.[14]

-

Injector Temperature: 250 °C.[14]

-

Oven Temperature Program: 30 °C for 5 minutes, then ramp at 5 °C/min to 110 °C.[14]

-

Detector Temperature: 250 °C.[14]

-

Expected Elution Order: this compound followed by (R)-(-)-2-butanol.[14]

Protocol 4: Chiral GC-FID Analysis of O-Acetyl Derivatives of 2-Butanol Enantiomers

Derivatization can sometimes improve the separation of enantiomers.

-

Derivatization Step: Acetylate the 2-butanol sample prior to injection.

-

Instrument: Gas Chromatograph with Flame Ionization Detector (FID).

-

Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness.

-

Carrier Gas: Helium at 30 psi.

-

Injection: 1 µL of derivatized sample in methylene chloride (2 mg/mL), 80:1 split ratio.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: 30 °C for 5 minutes, then ramp at 5 °C/min to 110 °C.

-

Detector Temperature: 250 °C.

-

Expected Elution Order: (S)-2-butanol (O-acetyl derivative) followed by (R)-2-butanol (O-acetyl derivative).

Signaling Pathway

Insect Olfactory Signaling Pathway for Pheromones

The detection of pheromones like 2-butanol in insects involves a sophisticated olfactory signaling cascade within the sensory neurons of the antennae.

-

Pheromone Binding: The hydrophobic pheromone molecule enters the sensillum lymph through pores in the cuticle.

-

Transport: Odorant Binding Proteins (OBPs) bind to the pheromone and transport it across the aqueous lymph to the dendritic membrane of an Olfactory Receptor Neuron (ORN).

-

Receptor Activation: The pheromone-OBP complex interacts with a specific Olfactory Receptor (OR) on the ORN membrane. Insect ORs are ligand-gated ion channels, often forming a complex with a co-receptor (Orco).

-

Signal Transduction: Binding of the pheromone activates the OR-Orco complex, leading to an influx of cations (Na⁺, K⁺, Ca²⁺) and depolarization of the neuronal membrane.

-

Action Potential: This depolarization generates an action potential that travels along the axon of the ORN to the antennal lobe of the insect's brain for processing.

Caption: Insect olfactory signaling pathway for pheromone reception.

Conclusion